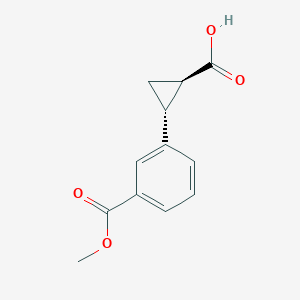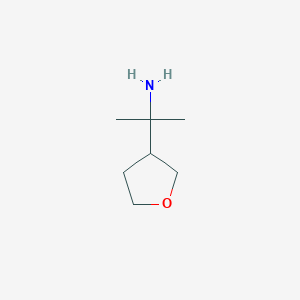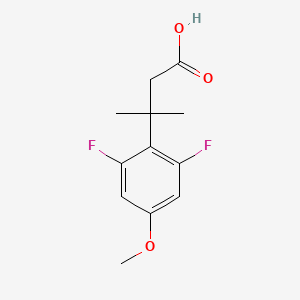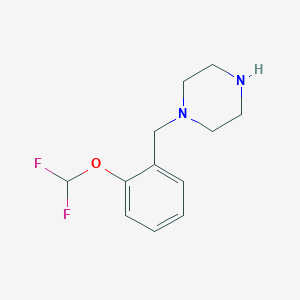
1-(2-(Difluoromethoxy)benzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(Difluoromethoxy)phenyl]methyl}piperazine is an organic compound that features a piperazine ring substituted with a difluoromethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(difluoromethoxy)phenyl]methyl}piperazine typically involves the reaction of 2-(difluoromethoxy)benzyl chloride with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-{[2-(Difluoromethoxy)phenyl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted piperazines or substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-{[2-(Difluoromethoxy)phenyl]methyl}piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in studies investigating receptor binding and enzyme inhibition.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-{[2-(difluoromethoxy)phenyl]methyl}piperazine involves its interaction with specific molecular targets such as receptors or enzymes. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperazine ring can interact with various biological targets, modulating their activity and leading to the desired pharmacological effects .
Comparación Con Compuestos Similares
- 1-{[2-(Trifluoromethoxy)phenyl]methyl}piperazine
- 1-{[2-(Methoxy)phenyl]methyl}piperazine
- 1-{[2-(Chloromethoxy)phenyl]methyl}piperazine
Comparison: 1-{[2-(Difluoromethoxy)phenyl]methyl}piperazine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This modification can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile .
Propiedades
Fórmula molecular |
C12H16F2N2O |
|---|---|
Peso molecular |
242.26 g/mol |
Nombre IUPAC |
1-[[2-(difluoromethoxy)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H16F2N2O/c13-12(14)17-11-4-2-1-3-10(11)9-16-7-5-15-6-8-16/h1-4,12,15H,5-9H2 |
Clave InChI |
KSQBGXDNORDRQX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=CC=CC=C2OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


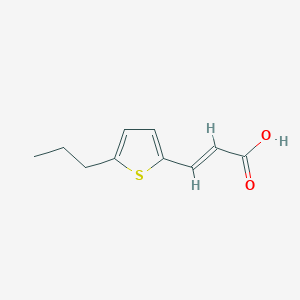
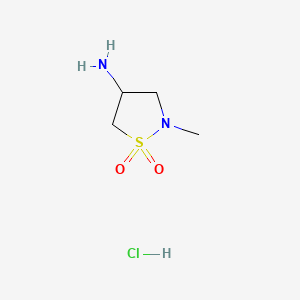
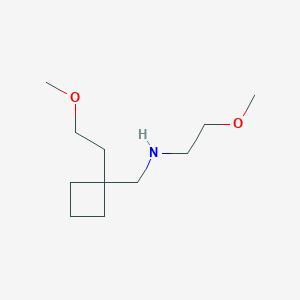
![ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate](/img/structure/B13532973.png)
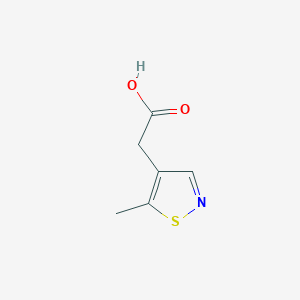
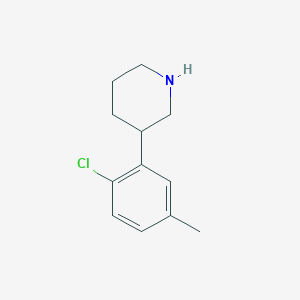

![2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B13533000.png)
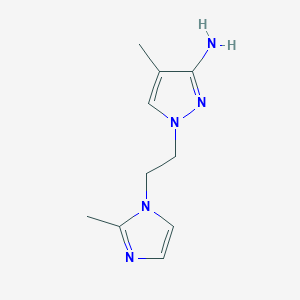
![5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13533025.png)
![Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13533026.png)
